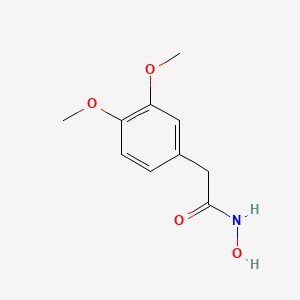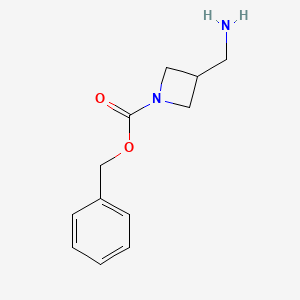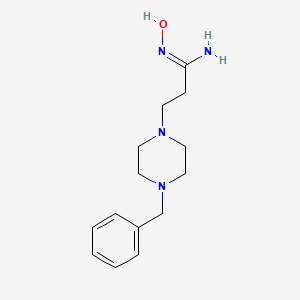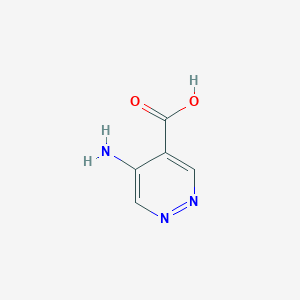
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate
描述
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
作用机制
Target of Action
The primary target of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
This compound interacts with its target enzyme, UDP-N-acetylmuramate/l-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . By inhibiting the UDP-N-acetylmuramate/l-alanine ligase enzyme, it disrupts the formation of the bacterial cell wall, leading to cell death .
Result of Action
The result of the action of this compound is the death of bacterial cells . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
生化分析
Biochemical Properties
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . By binding to this enzyme, this compound disrupts the formation of peptidoglycan, leading to bacterial cell death . Additionally, this compound has shown potential interactions with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis, resulting in cell lysis and death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active site of UDP-N-acetylmuramate/L-alanine ligase, preventing the enzyme from catalyzing its reaction . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing bacterial cell death . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its inhibitory effects on bacterial enzymes and continues to induce apoptosis in cancer cells . Prolonged exposure to the compound may lead to adaptive resistance in some bacterial strains .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and induces apoptosis in cancer cells without causing significant toxicity . Higher doses may result in adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. It interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, affecting the metabolic flux of peptidoglycan synthesis . This compound also influences the levels of various metabolites involved in cellular signaling and energy production . The presence of cofactors, such as adenosine triphosphate (ATP), is essential for the compound’s inhibitory activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in bacterial cell walls, where it exerts its inhibitory effects on enzyme activity . In mammalian cells, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. In bacterial cells, the compound localizes to the cell wall, where it inhibits peptidoglycan synthesis . In mammalian cells, this compound is found in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cellular signaling . Post-translational modifications, such as phosphorylation, may also influence the compound’s subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 4-nitrobenzaldehyde under basic conditions to yield the desired product . The reaction typically requires refluxing in ethanol and the use of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiazole compounds.
科学研究应用
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate can be compared with other thiazole-based compounds:
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate: Similar structure but with the amino group in a different position, leading to different biological activities.
2-Amino-4-(4-chlorophenyl)thiazole: Contains a chlorine atom, which may enhance its antimicrobial properties.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A more complex derivative with additional functional groups, offering a broader range of biological activities.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
IUPAC Name |
ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHUXAJBTASELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619221 | |
| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730234-73-8 | |
| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


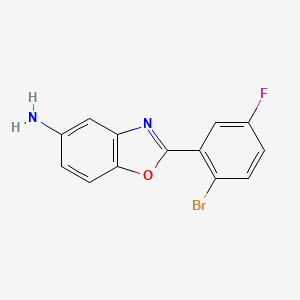
![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)
